molecular formula C14H12N4S3 B5092079 2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole

2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole

Cat. No.: B5092079
M. Wt: 332.5 g/mol
InChI Key: WUSAEIDRAWCIHH-UHFFFAOYSA-N
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Description

2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two pyridylmethylthio groups attached to the 2 and 5 positions of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole typically involves the reaction of 3-pyridylmethylthiol with a suitable thiadiazole precursor

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the pyridylmethylthio groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and sensors, due to its electronic properties.

Comparison with Similar Compounds

    2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.

    3,5-Bis(4-pyridyl)-1,2,4-oxadiazole: Another related compound with an oxadiazole ring and different substitution pattern.

Uniqueness: 2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole is unique due to the presence of sulfur atoms in the thiadiazole ring, which imparts distinct electronic and chemical properties compared to its oxadiazole counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of conductive materials and sensors.

Properties

IUPAC Name

2,5-bis(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S3/c1-3-11(7-15-5-1)9-19-13-17-18-14(21-13)20-10-12-4-2-6-16-8-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSAEIDRAWCIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(S2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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